
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide is a chemical compound that belongs to the class of diazaphosphinanes. This compound is characterized by the presence of a phosphorus atom bonded to two nitrogen atoms, forming a diazaphosphinane ring. The compound also contains two 4-chlorobenzyl groups and a chlorine atom attached to the phosphorus atom, along with an oxide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide typically involves the reaction of 4-chlorobenzylamine with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the phosphorus trichloride. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for the addition of reagents and control of reaction conditions. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The chlorine atom attached to the phosphorus can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Substitution: The major products are the substituted diazaphosphinanes, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide: Similar structure but lacks the chlorine atom on the phosphorus.
2-Chloro-1,3-bis(4-methylbenzyl)-1,3,2-diazaphosphinane 2-oxide: Similar structure but has methyl groups instead of chlorine on the benzyl groups.
Uniqueness
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide is unique due to the presence of both chlorine atoms on the benzyl groups and the phosphorus atom. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other diazaphosphinanes.
Eigenschaften
CAS-Nummer |
6533-30-8 |
|---|---|
Molekularformel |
C17H18Cl3N2OP |
Molekulargewicht |
403.7 g/mol |
IUPAC-Name |
2-chloro-1,3-bis[(4-chlorophenyl)methyl]-1,3,2λ5-diazaphosphinane 2-oxide |
InChI |
InChI=1S/C17H18Cl3N2OP/c18-16-6-2-14(3-7-16)12-21-10-1-11-22(24(21,20)23)13-15-4-8-17(19)9-5-15/h2-9H,1,10-13H2 |
InChI-Schlüssel |
JLJPNMVKWKBOOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(P(=O)(N(C1)CC2=CC=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


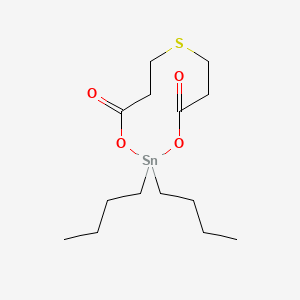
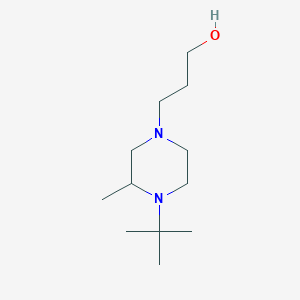



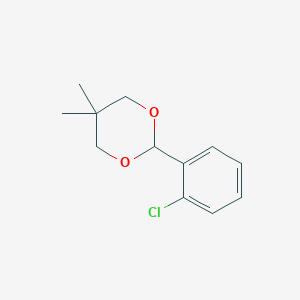
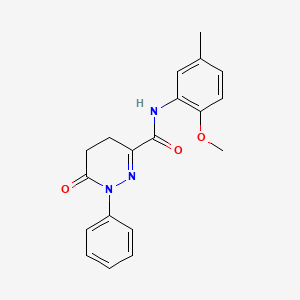
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)
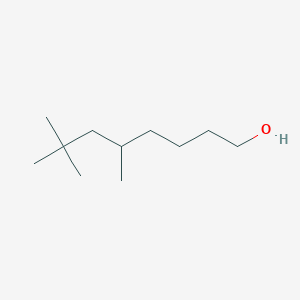
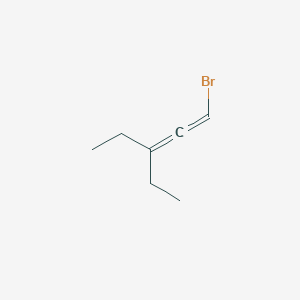

![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
